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Get Quote

Executive Summary: The Divergent Path of
Bromodomain Inhibition
This guide provides a technical comparison between Ischemin sodium (a p53-CBP interaction

inhibitor) and I-CBP112 (a selective CBP/p300 bromodomain inhibitor). While both molecules

target the bromodomain (BRD) of the transcriptional co-activators CBP (CREB-binding protein)

and p300, they exhibit fundamentally different downstream consequences.

Ischemin Sodium functions as a classic inhibitor, blocking the recruitment of CBP to

acetylated p53 and histones, thereby suppressing transcriptional activity and preventing

apoptosis in ischemic models.

I-CBP112 acts as a "modulator." While it competitively inhibits the bromodomain's ability to

"read" acetylated chromatin, it paradoxically allosterically activates the adjacent HAT

(Histone Acetyltransferase) domain on nucleosomal substrates, leading to increased

acetylation at specific residues (e.g., H3K18ac).

Recommendation: Use Ischemin for blocking p53-mediated apoptotic pathways. Use I-CBP112

for high-precision chromatin biology studies, leukemic differentiation, and investigating the
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functional coupling between BRD occupancy and HAT activity.

Product Profile & Mechanistic Specifications
Feature Ischemin Sodium (J28) I-CBP112

Primary Target
CBP Bromodomain (blocks

p53 interaction)

CBP/p300 Bromodomains

(Pan-CBP/p300)

Mechanism

Direct Inhibition: Blocks BRD-

acetyl-lysine recognition;

suppresses HAT recruitment.

Allosteric Modulation: Inhibits

BRD reader function but

activates HAT writer activity on

nucleosomes.

Potency (In Vitro)
Micromolar: IC50 ~5 µM (p53-

CBP interaction)

Nanomolar: Kd ~150–170 nM;

IC50 ~170 nM (peptide

displacement)

Selectivity
Moderate; primarily

characterized against CBP.

High; >30-fold selectivity over

BET family (BRD4).

Solubility
High (Water/PBS soluble as

Sodium salt)

Moderate (Soluble in DMSO;

aqueous solubility limited

without formulation)

Key Application

Ischemic injury

(Cardiomyocytes), p53-

dependent apoptosis.

Cancer Epigenetics (AML,

Prostate), Chromatin biology,

Drug synergy studies.

Mechanistic Deep Dive: The Activation Paradox
The critical distinction lies in how ligand binding influences the structural conformation of the

CBP/p300 catalytic core.

Ischemin: The Blocker
Ischemin binds to the CBP bromodomain and sterically hinders the docking of acetylated p53

(specifically p53-K382ac). By preventing this protein-protein interaction (PPI), Ischemin

effectively "silences" the transcriptional program driven by the p53-CBP complex. It is a

functional antagonist of CBP-mediated transcription.
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I-CBP112: The Allosteric Activator
I-CBP112 binds the acetyl-lysine pocket of the bromodomain.[1] However, unlike Ischemin, this

binding event induces a conformational shift that impacts the adjacent RING and HAT domains.

The Effect: When I-CBP112 binds the BRD, it releases autoinhibitory constraints within the

CBP/p300 core.

The Result: The HAT domain becomes hyper-active toward nucleosomal substrates,

specifically increasing acetylation at H3K18 and H3K23. This makes I-CBP112 a unique tool:

it blocks the reading of existing marks but enhances the writing of new ones.
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Caption: Divergent mechanisms of action. Ischemin (Red) acts as a steric blocker of p53-CBP

interaction, preventing apoptosis.[2] I-CBP112 (Blue/Green) displaces the bromodomain from

chromatin but allosterically activates the HAT domain, increasing histone acetylation.

Comparative Efficacy Data
The following data summarizes key performance metrics derived from cellular and biochemical

assays.
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Metric Ischemin Sodium I-CBP112 Note

CBP Binding Affinity

(Kd)
~2-5 µM (Est.) 150 nM

I-CBP112 is ~10-30x

more potent in direct

binding.

Cellular IC50

(Viability)

~10-20 µM

(Cardiomyocytes)

0.6 - 2.0 µM

(Leukemia lines)

I-CBP112 shows

superior potency in

cancer models.

Effect on H3K18ac

No significant

increase /

Suppression

~3-fold Increase
Distinctive biomarker

for I-CBP112 activity.

p53-Dependent

Transcription
Strong Inhibition

Weak / Context-

dependent

Ischemin is the

preferred probe for

p53 studies.

Experimental Protocols
Protocol A: Validating p53-CBP Inhibition (Ischemin
Focus)
Objective: To confirm Ischemin-mediated disruption of the p53-CBP complex in stressed cells.

Cell Preparation: Culture H9c2 cardiomyocytes or U2OS cells to 70% confluence.

Induction: Treat cells with Doxorubicin (1 µM) for 2 hours to induce p53 acetylation.

Treatment: Add Ischemin Sodium (dissolved in PBS) at a gradient (0, 5, 10, 20 µM) for 4

hours.

Co-Immunoprecipitation (Co-IP):

Lyse cells in non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40).

Incubate lysate with anti-CBP antibody overnight at 4°C.

Add Protein A/G beads for 2 hours.
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Wash beads 3x with lysis buffer.

Western Blot: Elute and run on SDS-PAGE. Probe for p53 (specifically Acetyl-K382 if

possible).

Expected Result: A dose-dependent decrease in p53 detected in the CBP pull-down

fraction compared to vehicle control.

Protocol B: Assessing HAT Activation via Nucleosome
Acetylation (I-CBP112 Focus)
Objective: To demonstrate the paradoxical activation of HAT activity by I-CBP112.

Substrate Prep: Purify HeLa nucleosomes or use recombinant nucleosome arrays.

Reaction Mix: Combine:

Recombinant CBP/p300 catalytic core (HAT-BRD construct).

Nucleosomes (0.5 µM).

[3H]-Acetyl-CoA or standard Acetyl-CoA.

Inhibitor Addition: Add I-CBP112 (0.1, 1.0, 10 µM) or vehicle (DMSO).

Incubation: Incubate at 30°C for 30 minutes.

Detection:

Radiometric: Spot on P81 filters and count scintillation.

Western Blot:[1] Run reaction on SDS-PAGE and probe with anti-H3K18ac.

Validation:

Expected Result: A "bell-shaped" or increasing signal for H3K18ac with increasing I-

CBP112 concentration, contrasting with standard HAT inhibitors (like C646) which would

abolish the signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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